N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Overview
Description
Scientific Research Applications
Glycine Transporter 1 Inhibition
The compound has been identified in the context of glycine transporter 1 (GlyT1) inhibitors. For instance, a related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, demonstrated potent and orally available GlyT1 inhibitory activity. This kind of research highlights the potential of similar compounds in modulating neurotransmitter levels, particularly glycine, in the brain (Yamamoto et al., 2016).
Antidepressant and Nootropic Activity
Compounds with structures related to N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide have shown potential antidepressant and nootropic activities. For example, N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their analogs demonstrated significant antidepressant activity in pharmacological tests, indicating the therapeutic potential of these compounds in mental health disorders (Thomas et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally similar to the queried compound, have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest their potential use as anticancer agents, particularly in targeting tumor angiogenesis and DNA integrity (Kambappa et al., 2017).
Anticonvulsant Properties
Compounds structurally related to N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide have been investigated for their anticonvulsant properties. The crystal structures and electronic properties of such compounds suggest a potential role in the treatment of epilepsy and related disorders. These findings are based on the structural analysis of various anticonvulsant compounds, providing insights into their interaction mechanisms and effectiveness (Georges et al., 1989).
Inhibitory Effects on Eosinophil Infiltration and Antihistaminic Activity
Research has demonstrated that certain fused pyridazines with cyclic amines, closely related to the queried compound, exhibit antihistaminic activity and inhibit eosinophil infiltration. These properties make them potential candidates for treating allergic reactions and associated conditions. A notable compound in this category, 6a, showed potent antihistaminic activity and effectively inhibited eosinophil infiltration in sensitized guinea pigs (Gyoten et al., 2003).
PCSK9 mRNA Translation Inhibition
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, sharing structural similarities with the queried compound, have been identified as small molecule inhibitors of PCSK9 mRNA translation. This function is crucial as it plays a role in cholesterol metabolism. These analogs have improved potency and pharmacokinetic profiles compared to earlier compounds, indicating their potential in managing cholesterol-related conditions (Londregan et al., 2018).
properties
IUPAC Name |
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCTBJIJJEPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144539 | |
Record name | PF-04457845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |
CAS RN |
1020315-31-4 | |
Record name | PF 04457845 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-04457845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04457845 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04457845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04457845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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